Cas no 1457663-63-6 ([(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine)
![[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine structure](https://fr.kuujia.com/scimg/cas/1457663-63-6x500.png)
1457663-63-6 structure
Nom du produit:[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1457663-63-6
- EN300-740440
- 1-(4-bromophenyl)-N-[(3-fluoro-4-methylphenyl)methyl]methanamine
- A1-14653
- [(4-BROMOPHENYL)METHYL][(3-FLUORO-4-METHYLPHENYL)METHYL]AMINE
- AKOS009093069
- Benzenemethanamine, N-[(4-bromophenyl)methyl]-3-fluoro-4-methyl-
- [(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine
-
- Piscine à noyau: 1S/C15H15BrFN/c1-11-2-3-13(8-15(11)17)10-18-9-12-4-6-14(16)7-5-12/h2-8,18H,9-10H2,1H3
- La clé Inchi: FMSHKHBEVVEDTB-UHFFFAOYSA-N
- Sourire: BrC1C=CC(=CC=1)CNCC1C=CC(C)=C(C=1)F
Propriétés calculées
- Qualité précise: 307.03719g/mol
- Masse isotopique unique: 307.03719g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 241
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 12Ų
- Le xlogp3: 3.9
Propriétés expérimentales
- Dense: 1.349±0.06 g/cm3(Predicted)
- Point d'ébullition: 371.8±37.0 °C(Predicted)
- Le PKA: 8.18±0.20(Predicted)
[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740440-1.0g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 1.0g |
$414.0 | 2025-03-11 | |
Enamine | EN300-740440-0.1g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 0.1g |
$364.0 | 2025-03-11 | |
Enamine | EN300-740440-2.5g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 2.5g |
$810.0 | 2025-03-11 | |
Enamine | EN300-740440-0.05g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 0.05g |
$348.0 | 2025-03-11 | |
Enamine | EN300-740440-0.25g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 0.25g |
$381.0 | 2025-03-11 | |
Enamine | EN300-740440-5.0g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 5.0g |
$1199.0 | 2025-03-11 | |
Enamine | EN300-740440-10.0g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 10.0g |
$1778.0 | 2025-03-11 | |
Enamine | EN300-740440-0.5g |
[(4-bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine |
1457663-63-6 | 95.0% | 0.5g |
$397.0 | 2025-03-11 | |
A2B Chem LLC | AW51779-5g |
[(4-BROMOPHENYL)METHYL][(3-FLUORO-4-METHYLPHENYL)METHYL]AMINE |
1457663-63-6 | 95% | 5g |
$1045.00 | 2024-04-20 |
[(4-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine Littérature connexe
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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